molecular formula C23H31ClSi B1620665 chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane CAS No. 329722-47-6

chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane

Cat. No. B1620665
CAS RN: 329722-47-6
M. Wt: 371 g/mol
InChI Key: JYVPXZASPWCOSW-UHFFFAOYSA-N
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Description

Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane, also known as CTBDMS, is an organosilicon compound used in a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of 84°C and a melting point of -110°C. CTBDMS is an important precursor for the synthesis of various organosilicon compounds, and is used in the production of high-performance polymers, coatings, and other materials. It is also used as a reagent in organic synthesis, and has been used in the preparation of a wide range of organosilicon compounds.

Mechanism of Action

Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is an organosilicon compound, and its mechanism of action is based on its ability to form strong bonds with other organic molecules. When chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is reacted with an organic molecule, the silicon atom in chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane can form covalent bonds with the carbon atoms in the organic molecule. This allows chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane to act as a catalyst in the reaction, and can increase the rate of reaction.
Biochemical and Physiological Effects
chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is a non-toxic, non-irritating, and non-allergenic compound. It does not have any known biochemical or physiological effects on humans or animals.

Advantages and Limitations for Lab Experiments

Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane has several advantages and limitations for use in laboratory experiments. The main advantage of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is its low cost and availability. It is also relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

The use of chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane in laboratory experiments is expected to continue to grow in the future. It is expected to be used in the synthesis of a wide range of organosilicon compounds, and in the production of high-performance polymers, coatings, and other materials. chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is also expected to be used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is expected to be used in the development of new catalysts for organic synthesis, and in the development of new materials for use in industrial and scientific applications.

Scientific Research Applications

Chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is used in a variety of scientific and industrial applications. It is used in the synthesis of a wide range of organosilicon compounds, including polysiloxanes, silanes, silazanes, and siloxazanes. These compounds are used in a variety of applications, including coatings, lubricants, adhesives, and in the production of high-performance polymers. chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

properties

IUPAC Name

chloro-(3,6-ditert-butyl-9H-fluoren-9-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClSi/c1-22(2,3)15-9-11-17-19(13-15)20-14-16(23(4,5)6)10-12-18(20)21(17)25(7,8)24/h9-14,21H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVPXZASPWCOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)C(C)(C)C)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376710
Record name 3,6-Bis(1,1-dimethylethyl)-9H-fluoren-9-yl]chlorodimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329722-47-6
Record name 3,6-Bis(1,1-dimethylethyl)-9H-fluoren-9-yl]chlorodimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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